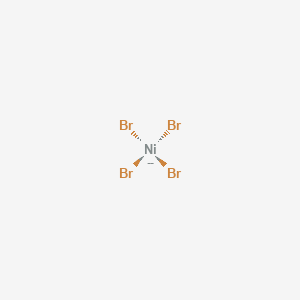
Tetrabromonickelate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabromonickelate(2-) is a nickel coordination entity and a perbromometallate anion.
科学研究应用
Coordination Chemistry
Tetrabromonickelate(2-) serves as a fundamental building block in coordination chemistry. Its ability to form stable complexes with various cations allows for the synthesis of numerous salts, which can be utilized in various chemical reactions and processes. The tetrahedral geometry of tetrabromonickelate(2-) enhances its reactivity and coordination capabilities, making it suitable for applications in catalysis and materials science .
Catalysis
The unique electronic properties of tetrabromonickelate(2-) make it an attractive catalyst in organic synthesis. Nickel complexes, including tetrabromonickelate(2-), have been employed in:
- Olefin Polymerization : Tetrabromonickelate(2-) can act as a catalyst for the polymerization of olefins, providing an alternative to traditional Ziegler-Natta catalysts. This application is significant in the production of polyethylene and polypropylene, which are essential materials in various industries .
- Hydrogenation Reactions : Due to its ability to facilitate electron transfer, tetrabromonickelate(2-) can be used in hydrogenation processes, where unsaturated compounds are converted into saturated ones. This application is crucial in the pharmaceutical industry for the synthesis of various drugs .
Photophysical Studies
Tetrabromonickelate(2-) exhibits interesting optical properties, particularly in its absorption spectrum. The strong absorption bands near 710 nm and 770 nm are indicative of electronic transitions that can be exploited in photophysical studies. This characteristic makes it useful in:
- Spectroscopic Applications : The compound can be utilized as a probe in UV-Vis spectroscopy to study the interaction between light and matter, which is valuable in both academic research and industrial applications .
Material Science
In material science, tetrabromonickelate(2-) has been investigated for its potential use in creating advanced materials. Its coordination chemistry allows for the development of:
- Nanomaterials : Tetrabromonickelate(2-) can be used as a precursor for synthesizing nickel-based nanomaterials, which have applications in catalysis, electronics, and energy storage .
- Thin Films : The compound's ability to form stable complexes makes it suitable for creating thin films that exhibit specific electronic or optical properties, useful in sensors and other electronic devices .
Biological Applications
Recent studies have explored the biological implications of tetrabromonickelate(2-). Its interactions with biological molecules could lead to:
- Bioinorganic Chemistry : Research into how tetrabromonickelate(2-) interacts with biomolecules may reveal insights into its potential as a therapeutic agent or as a tool for studying biological processes involving nickel .
Case Study 1: Catalytic Activity in Olefin Polymerization
A study demonstrated that tetrabromonickelate(2-) could effectively catalyze the polymerization of ethylene under mild conditions, producing high molecular weight polyethylene with controlled molecular weight distribution. This finding suggests its potential as an environmentally friendly alternative to traditional catalysts.
Case Study 2: Photophysical Properties
Research highlighted the distinct photophysical properties of tetrabromonickelate(2-), showing that it could be used as a fluorescent probe in biological imaging applications. The strong absorption bands corresponded to specific biological markers, indicating its utility in medical diagnostics.
属性
分子式 |
Br4Ni-2 |
|---|---|
分子量 |
378.31 g/mol |
IUPAC 名称 |
tetrabromonickel(2-) |
InChI |
InChI=1S/4BrH.Ni/h4*1H;/q;;;;+2/p-4 |
InChI 键 |
LCONEIPZWRWORK-UHFFFAOYSA-J |
SMILES |
[Ni-2](Br)(Br)(Br)Br |
规范 SMILES |
[Ni-2](Br)(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















